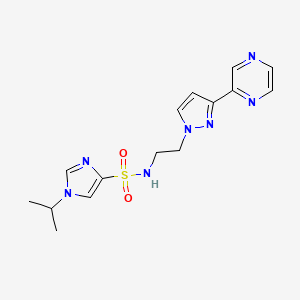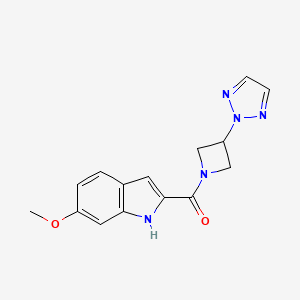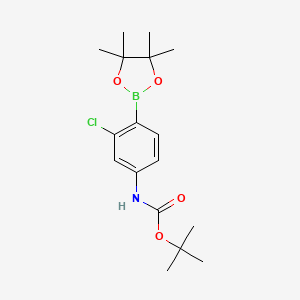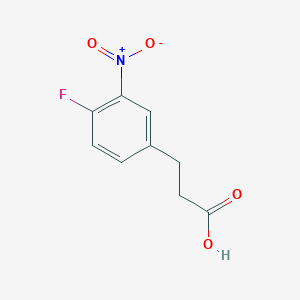![molecular formula C17H11Cl2N5S B2867383 6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 893131-02-7](/img/structure/B2867383.png)
6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Pyridazines, on the other hand, are a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms. The specific compound you’re asking about seems to be a complex molecule that contains both these structures.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Triazoles are known to undergo a variety of chemical reactions, often serving as precursors to other compounds .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Recent studies have highlighted the significant pharmaceutical importance of pyridazine analogs, including compounds with triazolo[4,3-b]pyridazine frameworks, due to their diverse biological properties. The synthesis and structural characterization of such compounds involve advanced techniques like NMR, IR, mass spectral studies, and single crystal X-ray diffraction, which confirm their complex structures. Density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks have been utilized to understand the molecular packing strength and the dominant interaction energy involved in their structures (Sallam et al., 2021). Another study emphasizes the synthesis of similar pyridazine derivatives, elucidating their structures through spectroscopic techniques and confirming their configurations with X-ray diffraction. These compounds exhibit C-H...N intermolecular hydrogen bonds and scarce C-Cl...cg interactions, with DFT calculations providing insights into their electronic properties and interaction energies (Sallam et al., 2021).
Biological and Agrochemical Applications
Antimicrobial and Antifungal Activities
Some derivatives of triazolo[4,3-b]pyridazine have demonstrated antimicrobial and antifungal activities, suggesting their potential as novel therapeutic agents. Specific compounds have shown pronounced activity against gram-positive and gram-negative bacteria as well as fungi, indicating their importance in developing new antimicrobial strategies (El-Salam et al., 2013).
Anti-Diabetic Potentials
In the realm of diabetes research, a family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potential. These compounds have been developed as anti-diabetic medications, showing significant DPP-4 inhibition in silico and in vitro, along with antioxidant and insulinotropic activities, thus representing a promising avenue for diabetes treatment (Bindu et al., 2019).
Agrochemical Uses
Pyridazine derivatives are utilized in agriculture for various purposes such as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulatory activities. A novel pyridazine derivative's synthesis, structure elucidation, and docking study against the fungus Fusarium oxysporum highlight its potential in addressing agricultural challenges, showcasing the versatility of these compounds beyond medicinal applications (Sallam et al., 2022).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. Some triazoles are used as medications and are safe for human consumption under specific dosages , while others might be hazardous. Always refer to Material Safety Data Sheets (MSDS) or similar resources for safety information on specific compounds.
Orientations Futures
Propriétés
IUPAC Name |
6-[(3,4-dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5S/c18-13-4-3-11(8-14(13)19)10-25-16-6-5-15-21-22-17(24(15)23-16)12-2-1-7-20-9-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBSYQZVAZGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)
![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)
![Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2867303.png)

![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2867307.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2867308.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2867311.png)
![N-(2,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2867312.png)

![rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2867317.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867320.png)
